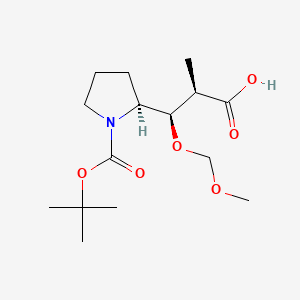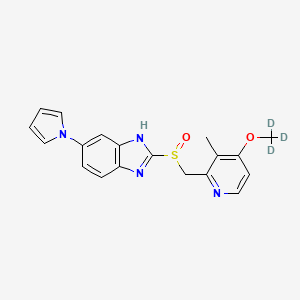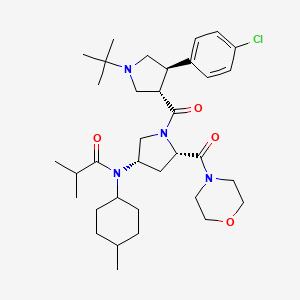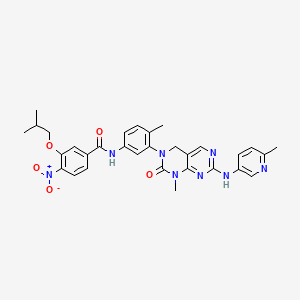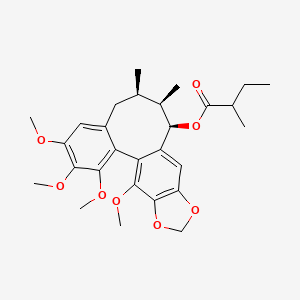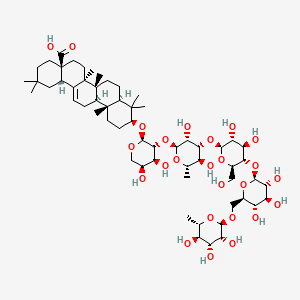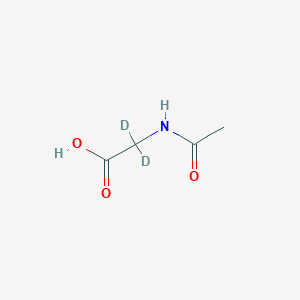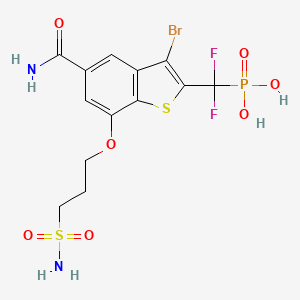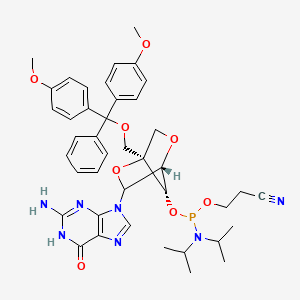
N-Boc-dolaproine-amide-Me-Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-dolaproine-amide-Me-Phe is a compound that serves as an amino acid residue of the pentapeptide Dolastatin 10. Dolastatin 10 is known for its ability to inhibit tubulin polymerization and mitosis, which grants it anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-dolaproine-amide-Me-Phe can be achieved through stereoselective methods such as the Baylis-Hillman reaction. This reaction involves the use of specific reagents and conditions to ensure the desired stereochemistry .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Boc-dolaproine-amide-Me-Phe undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
N-Boc-dolaproine-amide-Me-Phe has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in inhibiting tubulin polymerization and mitosis.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new drugs and chemical compounds
Mechanism of Action
N-Boc-dolaproine-amide-Me-Phe exerts its effects by inhibiting tubulin polymerization and mitosis. This inhibition disrupts the normal function of microtubules, which are essential for cell division. As a result, the compound exhibits anticancer activity by preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dolastatin 10: The parent compound of N-Boc-dolaproine-amide-Me-Phe, known for its anticancer properties.
Dolastatin 12: Another related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of the N-Boc protecting group, which enhances its stability and solubility. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H36N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-1-phenylpropan-2-yl]amino]propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O4/c1-16(15-18-11-8-7-9-12-18)24-21(26)17(2)20(28-6)19-13-10-14-25(19)22(27)29-23(3,4)5/h7-9,11-12,16-17,19-20H,10,13-15H2,1-6H3,(H,24,26)/t16-,17+,19-,20+/m0/s1 |
InChI Key |
BNKYTSFNYISCMT-KVPLUYHFSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](C)[C@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C)C(C2CCCN2C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
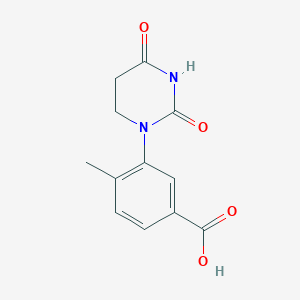
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
